molecular formula C8H12F3N3 B13330026 [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine

Cat. No.: B13330026
M. Wt: 207.20 g/mol
InChI Key: YQFIEBGJGLWMOR-UHFFFAOYSA-N
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Description

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine: is a chemical compound with the molecular formula C8H12F3N3 and a molecular weight of 207.2 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with methyl groups and a trifluoroethyl group, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine typically involves the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its trifluoroethyl group is particularly useful in medicinal chemistry for the development of pharmaceuticals with improved metabolic stability and bioavailability .

Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in the formulation of products requiring specific chemical functionalities .

Mechanism of Action

The mechanism of action of [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoroethyl group enhances its binding affinity and selectivity, making it a potent ligand in biochemical assays. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Uniqueness: The presence of the methanamine group in [3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine makes it unique compared to its analogs. This functional group allows for a wider range of chemical reactions and applications, particularly in the synthesis of amine derivatives and their subsequent use in various fields .

Properties

Molecular Formula

C8H12F3N3

Molecular Weight

207.20 g/mol

IUPAC Name

[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine

InChI

InChI=1S/C8H12F3N3/c1-5-7(3-12)6(2)14(13-5)4-8(9,10)11/h3-4,12H2,1-2H3

InChI Key

YQFIEBGJGLWMOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(F)(F)F)C)CN

Origin of Product

United States

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